1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol, also known as PZM21, is a synthetic compound that belongs to the class of opioids. This compound was developed by a team of researchers at the University of California, San Francisco, and it has gained significant attention in the scientific community due to its potential as a painkiller with reduced side effects.
Mechanism of Action
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol works by binding to the mu opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. However, unlike traditional opioids, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol does not activate a signaling pathway that leads to the side effects associated with these drugs. Instead, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol activates a different signaling pathway that is responsible for its analgesic effects.
Biochemical and Physiological Effects:
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been found to be effective in reducing pain in animal models. It has also been found to reduce the rewarding effects of opioids and cocaine, suggesting that it may have potential as a treatment for drug addiction. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been shown to have a longer duration of action than traditional opioids, which may make it a more attractive option for pain management.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol is that it has been found to be effective in reducing pain in animal models without causing the side effects associated with traditional opioids. This makes it a promising candidate for further research into pain management. However, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol. One area of interest is the development of more potent and selective compounds that target the mu opioid receptor but have reduced side effects. Another area of interest is the development of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol derivatives that can be used to treat specific types of pain. Finally, more research is needed to fully understand the mechanism of action of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol and its potential as a treatment for drug addiction.
Synthesis Methods
The synthesis of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol involves a series of chemical reactions that start with the reaction between 4-bromobenzyl chloride and 1-pyrazol-1-ylpiperidine. This reaction produces 1-(4-bromobenzyl)-1-pyrazol-1-ylpiperidine, which is then treated with sodium hydroxide to produce 1-(4-hydroxybenzyl)-1-pyrazol-1-ylpiperidine. Finally, the addition of 4-chlorobenzoyl chloride to this compound produces 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol.
Scientific Research Applications
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has been extensively studied for its potential as a painkiller. It has been found to be effective in reducing pain in animal models without causing the side effects associated with traditional opioids, such as respiratory depression, addiction, and constipation. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce the rewarding effects of opioids and cocaine.
properties
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15-6-10-17(11-7-15)12-13-2-4-14(5-3-13)18-9-1-8-16-18/h1-5,8-9,15,19H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMSNBMWGUOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol |
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